2,6-Difluoro-3-(methylthio)phenylboronic acid
Description
Significance of Arylboronic Acids as Versatile Synthons in Advanced Organic Transformations
Arylboronic acids are widely recognized for their role as versatile synthons, or synthetic building blocks, in a multitude of advanced organic transformations. researchgate.netnih.gov Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for constructing carbon-carbon and carbon-heteroatom bonds. nih.govmackenzie.br The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl linkages, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.govwisdomlib.orgchem-soc.si
Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a wide array of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, and Petasis reactions. researchgate.net Their ability to serve as precursors to aryl radicals via oxidative carbon-boron bond cleavage has opened up new avenues in synthetic chemistry, providing novel and efficient tools for constructing various useful compounds. rsc.org This versatility cements the status of arylboronic acids as indispensable tools for synthetic chemists. researchgate.net
| Property | Value |
|---|---|
| CAS Number | 1451392-56-5 achemblock.com |
| Molecular Formula | C7H7BF2O2S achemblock.comnih.gov |
| Molecular Weight | 204.00 g/mol achemblock.com |
| IUPAC Name | (2,6-difluoro-3-(methylthio)phenyl)boronic acid achemblock.com |
The Strategic Role of Fluorine and Sulfur Substituents in Modulating Chemical Reactivity and Selectivity
The specific substituents on an arylboronic acid play a crucial role in modulating its reactivity and selectivity. In this compound, the presence of two fluorine atoms and a methylthio group creates a unique electronic and steric environment that dictates its chemical behavior.
The introduction of fluorine atoms onto an aromatic ring profoundly alters its electronic properties. rsc.org Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond framework. wikipedia.orgnih.govcsbsju.edu Simultaneously, fluorine can donate electron density back into the pi-system via a resonance or mesomeric effect (+M) due to its lone pairs. wikipedia.orgcsbsju.edu
This duality of effects makes fluorine's influence complex. While the strong -I effect generally deactivates the ring towards electrophilic aromatic substitution, the +M effect directs incoming electrophiles to the ortho and para positions. wikipedia.org The presence of multiple fluorine atoms, as in the title compound, significantly increases the acidity of the boronic acid, which can be crucial for its reactivity in cross-coupling reactions. nih.gov The addition of fluorine atoms can also stabilize the aromatic ring, leading to higher thermal stability and resistance to addition reactions. nih.govacs.org
Furthermore, fluorine substituents are known to exert significant stereoelectronic effects, which are stabilizing interactions that depend on the relative orientation of orbitals. nih.govacs.org The fluorine gauche effect, for instance, can influence the conformational preferences of molecules, providing a powerful tool for controlling the three-dimensional structure of intermediates and transition states in chemical reactions. nih.govacs.orgresearchgate.net This level of control is highly sought after in asymmetric catalysis and rational molecular design. researchgate.net
| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Impact on Aromatic Ring |
|---|---|---|---|
| Fluorine (-F) | Strongly withdrawing | Weakly donating | Deactivating, ortho/para directing, increased acidity wikipedia.orgnih.gov |
| Methylthio (-SMe) | Weakly withdrawing | Moderately donating | Activating, ortho/para directing acs.org |
Sulfur-containing functional groups, such as the methylthio group, are privileged motifs in medicinal chemistry and materials science. nih.govresearchgate.net The sulfur atom, being larger and less electronegative than oxygen, imparts distinct chemical properties. researchgate.net It can participate in a range of noncovalent interactions that are crucial for molecular recognition and the design of ligands that bind to biological targets like proteins. acs.orgnih.gov
One such interaction is "sulfur bonding," a type of σ-hole interaction where the electropositive region on the sulfur atom interacts with a Lewis base. acs.orgacs.org These interactions are increasingly recognized as important tools in rational drug design. nih.gov The presence of a methylthio group can therefore influence how a molecule interacts with its environment, affecting properties like binding affinity and selectivity. In the context of this compound, the methylthio group adds another layer of functionality, enabling its derivatives to engage in specific molecular interactions, a valuable feature in the design of new drugs and materials. nih.govacs.org
Overview of Research Trajectories for this compound and Related Architectures
While specific research articles detailing the extensive use of this compound are not widespread, its structure points towards clear research trajectories. This compound serves as a highly specialized building block for accessing complex, electron-deficient aromatic structures. The combination of two ortho-fluorine atoms and a methylthio group makes it a valuable precursor for creating molecules with tailored electronic and biological properties.
The primary application for such a compound is in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds. acs.org These products are of significant interest in medicinal chemistry and agrochemistry, where the unique substitution pattern can lead to enhanced biological activity, improved metabolic stability, or specific binding interactions with target proteins. The difluoro-substitution pattern is often used to modulate the pKa and conformational preferences of drug candidates, while the methylthio group can be a site for further functionalization or can contribute to target binding. nih.govnih.gov Research involving this and related boronic acids is therefore likely focused on the synthesis of novel inhibitors, modulators of biological pathways, or new organic materials with specific electronic properties.
Properties
IUPAC Name |
(2,6-difluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFBTGZNIDXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)SC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Difluoro 3 Methylthio Phenylboronic Acid and Its Derivatives
Established Synthetic Pathways for Substituted Arylboronic Acids
Several general methods have been developed for the synthesis of substituted arylboronic acids, each with its own advantages and limitations. These foundational strategies provide a toolbox for chemists to access a wide array of boronic acid derivatives.
Organometallic Approaches (e.g., Lithiation-Borylation, Grignard-Borylation)
Organometallic approaches are among the most traditional and widely used methods for the synthesis of arylboronic acids. nih.gov These methods typically involve the formation of a highly reactive organometallic intermediate, which is then quenched with a boron electrophile.
Lithiation-Borylation: This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form an aryllithium species. This intermediate is then reacted with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the ester yields the desired arylboronic acid. nih.govnih.gov The regioselectivity of the lithiation step is often controlled by the presence of a directing group on the aromatic ring. For a precursor to 2,6-difluoro-3-(methylthio)phenylboronic acid, a directed ortho-metalation strategy could potentially be employed.
A key advantage of the lithiation-borylation methodology is its applicability to the synthesis of complex molecules with precise control over their three-dimensional structure through iterative homologation, a process termed assembly-line synthesis (ALS). nih.gov This reagent-controlled approach often utilizes chiral lithiated carbamates as carbenoid equivalents in conjunction with achiral boronic esters. nih.gov
Grignard-Borylation: Similar to lithiation, this method utilizes a Grignard reagent (an organomagnesium halide), which is prepared from the corresponding aryl halide (bromide or iodide). The Grignard reagent is then reacted with a trialkyl borate, followed by hydrolysis to afford the arylboronic acid. georganics.sk This method is particularly useful for aryl halides that are readily available. nih.gov One of the most common syntheses of phenylboronic acid itself involves the use of phenylmagnesium bromide and trimethyl borate to form a boronate ester, which is subsequently hydrolyzed. georganics.skchemicalbook.com
| Method | Starting Material | Reagents | Intermediate | Product |
| Lithiation-Borylation | Aryl-H | 1. Organolithium Base2. B(OR)₃3. H₂O | Aryllithium | Arylboronic Acid |
| Grignard-Borylation | Aryl-X (X=Br, I) | 1. Mg2. B(OR)₃3. H₂O | Arylmagnesium Halide | Arylboronic Acid |
Transition-Metal Catalyzed C-H Borylation Strategies
In recent years, transition-metal catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides and the use of stoichiometric organometallic reagents. chemicalbook.com Iridium-catalyzed reactions have been particularly prominent in this area. illinois.edu
The mechanism of iridium-catalyzed C-H borylation is understood to involve an Ir(III)-Ir(V) catalytic cycle. illinois.edu The regioselectivity of the borylation is often governed by steric factors, with the boryl group typically being installed at the least hindered C-H position. digitellinc.com For difluoroarenes, while steric parameters are dominant, an underlying electronic influence on reaction selectivity can be observed. rawdatalibrary.netresearchgate.net Iridium-catalyzed C-H borylation has been successfully applied to various substituted thiophenes, demonstrating tolerance to a range of functional groups. nih.gov The development of new ligands, such as dipyridyl hydrazones, has led to enhanced reactivity and selectivity, particularly for fluorinated arenes. nih.gov
| Catalyst System | Boron Source | Key Features |
| [Ir(COD)Cl]₂/dtbpy | B₂pin₂ or HBpin | Sterically controlled regioselectivity, high functional group tolerance. |
| Ir(I)/dipyridyl hydrazone | HBpin | Enhanced reactivity and meta-selectivity for fluorinated arenes. |
Halogen-Boron Exchange Reactions
Halogen-boron exchange reactions provide another route to arylboronic acids, particularly from polyhalogenated aromatic compounds. In this method, an aryl halide is treated with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium or other transition metal catalyst. nih.gov This reaction is a variation of the Miyaura borylation. Phenylsilanes and phenylstannanes can also undergo transmetalation with boron trihalides, followed by hydrolysis to yield the corresponding boronic acid. chemicalbook.comwikipedia.org
Specialized Synthetic Strategies for Fluorinated Arylboronic Acids
The presence of fluorine atoms on the aromatic ring, especially in the ortho position to the boronic acid group, introduces specific challenges that require specialized synthetic strategies.
Addressing Protodeboronation in Ortho-Fluorinated Systems
A significant challenge in the synthesis and handling of ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source. researchgate.net This process is particularly facile for arylboronic acids bearing electron-withdrawing groups, such as fluorine, in the ortho position. The mechanism of base-catalyzed protodeboronation for 2,6-difluorinated aryl boronic acids has been studied and highlights the instability of these compounds under certain conditions. researchgate.net
Strategies to mitigate protodeboronation include:
Careful control of pH: Avoiding strongly acidic or basic conditions during the reaction and workup is crucial.
Use of boronic esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can protect the C-B bond from cleavage.
Anhydrous conditions: Performing reactions under anhydrous conditions can minimize the presence of proton sources that facilitate protodeboronation.
Recent research has also explored the controlled protodeboronation of tertiary boronic esters with high retention of configuration using reagents like CsF with H₂O or TBAF·3H₂O, which could be relevant for stereospecific syntheses. acs.org
Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives for Fluorinated Product Formation
An alternative approach to synthesizing fluorinated aryl compounds is the late-stage fluorination of a pre-existing arylboronic acid derivative. Palladium-catalyzed fluorination of arylboronic acids and their derivatives has been developed as an operationally simple method for the synthesis of aryl fluorides. nih.govharvard.eduorganic-chemistry.orgacs.org
This reaction typically employs a palladium(II) precatalyst and an electrophilic fluorine source, such as Selectfluor. organic-chemistry.org Mechanistic studies suggest a pathway involving a palladium(III) intermediate, which is distinct from other arene fluorination reactions. nih.govharvard.edu The reaction is tolerant of a variety of functional groups, including ketones, amides, and esters, making it a versatile tool for the synthesis of complex fluorinated molecules. organic-chemistry.org It is important to note that this method is generally ineffective for the fluorination of heterocycles, and arenes with methoxy (B1213986) substituents can lead to demethylation side products. harvard.edu
Another approach involves the use of acetyl hypofluorite (B1221730) (AcOF), which can be generated directly from diluted fluorine. organic-chemistry.orgsemanticscholar.org This reagent allows for the rapid and efficient fluorination of electron-rich aryl boronic acids and their pinacol esters. organic-chemistry.org For aryl boronic acids containing electron-withdrawing groups, the regioselectivity of fluorination can be more complex, sometimes leading to a mixture of products. organic-chemistry.orgsemanticscholar.org
| Fluorinating Agent | Catalyst/Mediator | Substrate | Key Features |
| Selectfluor | Palladium(II) | Arylboronic acids/esters | Tolerant of various functional groups, proceeds via a Pd(III) intermediate. |
| Acetyl Hypofluorite (AcOF) | None (direct reaction) | Arylboronic acids/esters | Fast reaction, particularly for electron-rich substrates. |
Copper-Mediated Chlorofluoromethylthiolation for Sulfur-Containing Boronic Acids
Copper-mediated reactions are a cornerstone in the synthesis of sulfur-containing boronic acids, providing efficient pathways to introduce sulfur-functionalized groups. While direct chlorofluoromethylthiolation is a specific transformation, the broader class of copper-catalyzed fluoroalkylthiolation reactions of aryl boronic acids serves as a crucial precedent for the synthesis of complex sulfur-containing molecules. These reactions typically involve an aryl boronic acid, a copper catalyst, and a fluoroalkylthiolating agent.
For instance, the copper-catalyzed trifluoromethylthiolation of aryl boronic acids can be achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) and elemental sulfur. chromforum.org This method facilitates the formation of a C(sp²)–SCF₃ bond. Similarly, electrophilic monofluoromethylthiolating reagents have been developed for copper-catalyzed reactions with boronic acids. researchgate.net These methodologies highlight the utility of copper in mediating the formation of carbon-sulfur bonds, a key step that could be adapted for the synthesis of compounds like this compound by modifying the thiolating agent. The general conditions for such reactions often involve a copper(I) salt, a ligand, and a suitable solvent at mild temperatures.
| Catalyst System | Thiolating Agent Type | Substrate | General Conditions | Ref. |
| Copper(I) Iodide (CuI) | Electrophilic Fluoroalkylthiolating Reagent | Aryl Boronic Acid | Ligand (e.g., bipyridine), Organic Solvent (e.g., THF), 30-70 °C | researchgate.net |
| Copper Salt | TMSCF₃ / Elemental Sulfur | Aryl Boronic Acid | Oxidative conditions | chromforum.orgchemimpex.com |
Synthesis of Precursors and Building Blocks for this compound
The synthesis of the target molecule relies on the availability of appropriately substituted precursors. The preparation of the core aromatic scaffold, featuring both halogen and thioether substituents, is a critical preliminary stage.
Preparation of Halogenated and Thioether-Substituted Aromatic Scaffolds
The synthesis of halogenated and thioether-substituted aromatic scaffolds, such as 1,3-difluoro-2-(methylthio)benzene, is a key step in producing the precursor for this compound. A common method for creating the aryl-sulfur bond is through nucleophilic aromatic substitution (SNAr). nih.gov In this approach, a highly halogenated aromatic ring, activated towards nucleophilic attack, is treated with a sulfur nucleophile.
For the synthesis of a precursor to this compound, one might start with a tri-substituted benzene (B151609) ring, for example, 1,2,3-trifluorobenzene. Reacting this with a methylthiolate source, such as sodium thiomethoxide (NaSMe), would lead to the substitution of one of the fluorine atoms. The regioselectivity of this substitution would be governed by the electronic effects of the fluorine atoms. An alternative approach involves the metal-halogen exchange of haloheteroarenes followed by quenching with a sulfur-containing electrophile like a thiosulfonate. google.com
| Starting Material | Reagent | Reaction Type | Product Scaffold |
| Activated Aryl Halide (e.g., 1,2,3-trifluorobenzene) | Thiolate (e.g., NaSMe) | Nucleophilic Aromatic Substitution (SNAr) | Halogenated Aryl Thioether |
| Haloheteroarene | Organolithium/Thiosulfonate | Halogen-Metal Exchange/Quenching | Heteroaryl Thioether |
Stereoselective Synthesis of Advanced Boronic Acid Derivatives
For the creation of advanced boronic acid derivatives with specific stereochemistry, stereoselective synthetic methods are paramount. The Matteson homologation reaction is a powerful tool for the asymmetric synthesis of boronic esters, which are stable precursors to boronic acids. reddit.comreddit.com This method allows for the controlled, iterative installation of chiral centers on an alkyl chain attached to the boron atom.
The process begins with a chiral boronic ester, which is reacted with a dihalomethyllithium reagent (e.g., LiCHCl₂). This forms a boron "ate" complex that undergoes a 1,2-migration to generate an α-halo boronic ester with high diastereoselectivity. reddit.com The resulting α-halo boronic ester can then be subjected to nucleophilic substitution with a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This sequence can be repeated to build up complex, stereochemically defined molecules. While the target compound, this compound, is aromatic and achiral, this methodology is crucial for the synthesis of more complex, advanced derivatives that might incorporate chiral side chains.
| Reaction Stage | Key Reagents | Intermediate/Product | Stereochemical Control | Ref. |
| Homologation | Chiral Boronic Ester, Dihalomethyllithium | α-Halo Boronic Ester | Substrate-controlled (chiral auxiliary) | reddit.comreddit.com |
| Substitution | α-Halo Boronic Ester, Nucleophile (e.g., Grignard reagent) | Homologated Boronic Ester | SN2-type inversion | reddit.com |
Purification and Isolation Methodologies for Research Scale Synthesis
The purification and isolation of arylboronic acids like this compound on a research scale can be challenging due to their unique chemical properties, including the tendency to form cyclic anhydrides (boroxines). A multi-pronged approach is often necessary to achieve high purity. researchgate.net
Recrystallization: This is a common first-line method for purifying solid boronic acids. The choice of solvent is critical, with solvents like ethyl acetate (B1210297), benzene, or mixtures containing hexanes being effective for certain arylboronic acids. researchgate.net For compounds that are oils or difficult to crystallize, other methods must be employed.
Chromatography: Column chromatography is a versatile purification technique.
Silica (B1680970) Gel Chromatography: While widely used, silica gel can sometimes cause degradation or streaking of boronic acids. Using a mobile phase containing a small amount of a modifier like acetic acid can sometimes improve separation. researchgate.net For boronic esters, which are often less polar and more stable on silica, chromatography is more straightforward.
Alumina (B75360) Chromatography: Neutral alumina can be a good alternative to silica gel for purifying boronic esters, especially if the compound is sensitive to the acidic nature of silica. researchgate.net
Reversed-Phase Chromatography: For more polar boronic acids, reversed-phase (e.g., C18) chromatography can be an effective technique. reddit.com
Derivatization/Extraction: Boronic acids can be temporarily converted into other forms to facilitate purification.
Salt Formation: Treating the crude boronic acid with a base (e.g., NaOH) forms a boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid. google.com
Diol Adducts: Boronic acids reversibly form stable cyclic esters with diols. This property can be exploited in purification. For example, extraction with an aqueous solution containing sorbitol can selectively pull the boronic acid into the aqueous phase, leaving impurities behind in the organic layer. reddit.com Formation of a crystalline adduct with diethanolamine (B148213) is another effective method; the adduct can be isolated by filtration and the boronic acid regenerated by treatment with acid. reddit.com
| Method | Principle | Application | Common Impurities Removed |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid boronic acids. | Non-isomeric organic impurities, boroxines (can re-form). |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica, alumina). | General purification of boronic acids and esters. | Starting materials, by-products with different polarity. |
| Acid-Base Extraction | Conversion of the acidic boronic acid to a water-soluble salt. | Removal of neutral organic impurities. | Unreacted starting materials, non-acidic by-products. |
| Diol Adduct Formation | Reversible formation of a stable, often crystalline or water-soluble, adduct with a diol. | High-purity isolation, separation from boronic esters. | Boronic esters, non-boronic acid impurities. |
Fundamental Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Methylthio Phenylboronic Acid
Exploration of Lewis Acidity and Boronate Formation in Fluorinated Arylboronic Acids
The Lewis acidity of an arylboronic acid is a critical parameter that influences its participation in various chemical transformations, most notably the formation of a boronate anion, which is a key step in reactions like the Suzuki-Miyaura cross-coupling. The presence of fluorine atoms on the phenyl ring significantly modulates this acidity.
Introducing fluorine, a highly electronegative substituent, into a phenylboronic acid framework generally increases its Lewis acidity. bohrium.com This is reflected in the pKa values of these compounds. For instance, unsubstituted phenylboronic acid has a pKa of 8.86, whereas fluorinated derivatives exhibit lower pKa values, indicating enhanced acidity. mdpi.com The range of pKa values for various fluorinated phenylboronic acids spans from 6.17 to 8.77, with the specific value being highly dependent on the number and position of the fluorine substituents. mdpi.com
The increased acidity in fluorinated arylboronic acids is attributed to the electron-withdrawing inductive effect of the fluorine atoms, which polarizes the boron-carbon bond and makes the boron center more electrophilic. This enhanced electrophilicity facilitates the acceptance of a hydroxide (B78521) ion (or other Lewis bases) to form the tetracoordinate boronate species. In the case of 2,6-difluoro-substituted systems, this electronic effect is pronounced. Furthermore, the potential for intramolecular hydrogen bonding between the ortho-fluorine atoms and the hydroxyl groups of the boronic acid can stabilize the boronate anion, further shifting the equilibrium towards its formation. researchgate.net
Table 1: pKa Values of Selected Fluorophenylboronic Acids
| Compound | pKa Value (in Water) | Reference |
|---|---|---|
| Phenylboronic acid | 8.86 | mdpi.com |
| 4-Fluorophenylboronic acid | 8.77 | mdpi.com |
| 2-Fluorophenylboronic acid | 8.64 | mdpi.com |
| 2,6-Difluorophenylboronic acid | 7.18 | nih.gov |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | mdpi.com |
Reaction Pathways in Palladium-Catalyzed Cross-Coupling Processes
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are cornerstone transformations in modern organic synthesis. The specific structure of 2,6-difluoro-3-(methylthio)phenylboronic acid influences the operative mechanistic pathways in these catalytic cycles.
Mechanistic Divergences: Boronate Pathway vs. Oxo-Palladium Pathway
The transmetalation step in the Suzuki-Miyaura reaction, where the organic group is transferred from boron to palladium, is widely debated and can proceed through two primary pathways. nih.govresearchgate.net
The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate complex. This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center. nih.govacs.org
The Oxo-Palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can first react with the base to form an arylpalladium(II) hydroxide complex. This species then reacts with the neutral, Lewis acidic boronic acid to facilitate the transfer of the aryl group. nih.govacs.org
The operative pathway depends on factors such as the base, solvent, and the specific nature of the boronic acid. researchgate.net For fluorinated arylboronic acids like the title compound, their increased Lewis acidity could favor the oxo-palladium pathway by enhancing the interaction with the palladium hydroxide complex. Conversely, the stability of the corresponding boronate could also make the boronate pathway competitive. Computational and kinetic studies on related systems suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the neutral boronic acid (oxo-palladium pathway) is often kinetically favored. nih.govresearchgate.net
Single-Electron-Transfer (SET) Mechanisms in Fluorination and Other Transformations
Beyond the traditional two-electron pathways of the Suzuki-Miyaura reaction, arylboronic acids can also participate in reactions involving single-electron transfer (SET) mechanisms. Under certain oxidative conditions, the carbon-boron bond can undergo homolytic cleavage, allowing arylboronic acids to serve as precursors to aryl radicals. rsc.orgnih.govacs.org
This reactivity has been harnessed in various transformations. For instance, using oxidants like manganese(III) acetate (B1210297) or catalytic silver(I) nitrate (B79036) with a co-oxidant like potassium persulfate, aryl radicals can be generated from arylboronic acids at room temperature. nih.govacs.org These radicals can then engage in reactions such as the direct C-H arylation of electron-deficient heterocycles, a process analogous to the Minisci reaction. nih.gov While the traditional Suzuki-Miyaura coupling involves Pd(0)/Pd(II) catalytic cycles, some palladium-catalyzed reactions may also proceed via SET manifolds, particularly in processes like fluorination or other specialized transformations. acs.org The generation of an aryl radical from this compound would provide a reactive intermediate capable of participating in a range of non-traditional coupling reactions.
Ligand Effects and Their Influence on Reaction Selectivity and Efficiency
The choice of ligand coordinated to the palladium center is paramount in controlling the efficiency, selectivity, and substrate scope of cross-coupling reactions. organic-chemistry.orgnih.gov For sterically hindered substrates such as 2,6-disubstituted arylboronic acids, the ligand's properties are especially critical.
Bulky and electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, biarylphosphines like RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the coupling of sterically demanding partners. researchgate.net These ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly reactive in the oxidative addition step. They also influence the rates of transmetalation and reductive elimination. For a substrate like this compound, the steric bulk of the two ortho-fluorine atoms can impede its approach to the palladium center. A suitable ligand must create an accessible coordination site on the palladium while also being electron-rich enough to promote the key steps of the catalytic cycle. The choice of ligand can dramatically affect reaction yields and can even influence the regioselectivity in couplings involving substrates with multiple reactive sites. rsc.org
Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling of Hindered Substrates
| Ligand Class | Example | Key Feature |
|---|---|---|
| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating, bulky |
| Biaryl Phosphines | RuPhos, SPhos | Bulky, electron-rich, pre-catalyst availability |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding |
| Dialkylbiaryl Phosphines | DavePhos, XPhos | Combines steric bulk and electron-rich properties |
Investigations of the Ortho-Effect in 2,6-Difluorophenylboronic Acid Systems
The "ortho effect" refers to the phenomenon where ortho-substituents exert an influence on a reaction center that is distinct from what would be predicted based on their electronic properties alone. wikipedia.orgbyjus.com In the case of 2,6-difluorophenylboronic acid systems, the two ortho-fluorine atoms induce significant steric and electronic consequences.
A primary manifestation of the ortho effect in this context is steric inhibition of resonance. The steric clash between the two ortho-fluorine atoms and the -B(OH)₂ group forces the boronic acid moiety to twist out of the plane of the benzene (B151609) ring. wikipedia.org This disruption of coplanarity inhibits π-conjugation between the boronic acid's empty p-orbital and the aromatic ring system. In substituted benzoic acids, this effect is known to increase the acidity of the carboxylic acid group. wikipedia.orgyoutube.com A similar principle applies to 2,6-difluorophenylboronic acid, where the reduced resonance stabilization of the neutral trigonal form, combined with the strong inductive effect of the fluorines, contributes to its enhanced Lewis acidity compared to its para- or meta-isomers. bohrium.com This steric hindrance also presents a significant challenge in cross-coupling reactions, as it impedes the approach of the boronic acid to the metal catalyst, often necessitating specialized, highly active catalyst systems to achieve efficient transformation. researchgate.net
Applications in Advanced Organic Synthesis
Beyond Suzuki-Miyaura: Other Carbon-Carbon Bond Formations
Difluoromethylation of Anilines and Other Substrates
Carbon-Heteroatom Bond Formations
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of a wide array of functional molecules. Arylboronic acids are versatile reagents in these transformations, particularly in cross-coupling reactions.
C-N Cross-Coupling Reactions
While specific studies employing 2,6-Difluoro-3-(methylthio)phenylboronic acid in C-N cross-coupling reactions are not extensively reported, the general utility of arylboronic acids in Chan-Lam and Buchwald-Hartwig amination reactions is well-established. These reactions typically involve the coupling of an arylboronic acid with an amine in the presence of a suitable catalyst.
The Chan-Lam coupling, which utilizes a copper catalyst, and the Buchwald-Hartwig amination, which employs a palladium catalyst, are powerful methods for the synthesis of N-arylated compounds. The reactivity of this compound in such transformations would be influenced by the electronic and steric effects of the fluoro and methylthio substituents.
C-O Cross-Coupling Reactions
Similar to C-N couplings, the direct application of this compound in C-O cross-coupling reactions is not widely documented. However, the Chan-Lam coupling methodology can also be extended to the formation of C-O bonds, typically by reacting an arylboronic acid with a phenol (B47542) or alcohol. The electronic nature of the substituents on the phenyl ring of the boronic acid plays a significant role in the efficiency of these reactions.
Desulfonylative and Desulfitative Cross-Coupling Reactions
Desulfonylative and desulfitative cross-coupling reactions represent emerging strategies for carbon-carbon and carbon-heteroatom bond formation, where an organosulfur compound serves as a coupling partner. While there is growing interest in these methods, specific examples utilizing this compound as the coupling partner are not prevalent in the current body of scientific literature. These reactions often involve a transition-metal catalyst to facilitate the cleavage of a C-S bond and subsequent coupling with a suitable partner, such as a boronic acid.
Functional Group Interconversion Strategies
The boronic acid moiety of this compound can potentially undergo various functional group interconversions. For instance, the boronic acid can be converted to other functional groups such as halides, hydroxyl groups, or nitro groups through established synthetic protocols. However, specific research detailing these transformations for this particular substituted phenylboronic acid is limited. The presence of the fluoro and methylthio groups would need to be considered in any planned synthetic route to ensure compatibility with the reaction conditions.
Catalytic Roles and Innovations
Boronic Acid Catalysis (BAC)
Boronic acid catalysis has surfaced as a versatile and environmentally conscious strategy in organic chemistry. ualberta.ca A key advantage of arylboronic acids is their ability to act as transient activating agents by forming reversible covalent bonds with hydroxyl groups. ualberta.carsc.org This mechanism bypasses the need for the wasteful and often toxic stoichiometric reagents typically used for hydroxyl group activation. ualberta.ca This mode of catalysis is particularly valuable because the hydroxyl group is a ubiquitous functional group found in a vast array of commodity chemicals, natural products, and pharmaceutical agents. ualberta.ca
Direct Activation and Transformation of Hydroxyl Groups
The foundational principle of Boronic Acid Catalysis (BAC) lies in its capacity for the direct activation of hydroxyl (–OH) groups. ualberta.ca Arylboronic acids can reversibly form covalent bonds with these groups, enabling transformations that would otherwise require harsh conditions or multi-step synthetic sequences. ualberta.carsc.org This activation can proceed through two distinct pathways: electrophilic and nucleophilic activation. rsc.org
Electrophilic Activation: In this mode, the boronic acid catalyst renders the hydroxyl-containing substrate more electrophilic. This is often achieved with electron-deficient arylboronic acids, which exhibit high Lewis acidity. ualberta.ca The catalyst polarizes the C–O bond of an alcohol, facilitating its departure and the formation of a carbocation intermediate that can then be intercepted by a nucleophile. ualberta.carsc.org
Nucleophilic Activation: Conversely, boronic acids can enhance the nucleophilicity of diols and saccharides. rsc.org By forming a tetrahedral boronate adduct, the oxygen atoms of the diol become more electron-rich and thus more potent nucleophiles for subsequent reactions. rsc.org
This dual capacity for activation makes BAC a powerful tool for promoting reactions under mild conditions, enhancing atom economy by avoiding the conversion of hydroxyls into halides or sulfonates. rsc.org
Activation of Carboxylic Acids, Alcohols, and Oximes
The principles of BAC extend effectively to the activation of various functional groups containing hydroxyl units. ualberta.ca
Carboxylic Acids: Arylboronic acids are highly effective catalysts for reactions involving carboxylic acids, most notably in dehydrative amide and ester formation. rsc.orgnih.gov The catalytic cycle typically involves the formation of a mixed anhydride (B1165640) intermediate between the boronic acid and the carboxylic acid. This intermediate is more susceptible to nucleophilic attack by an amine or alcohol than the original carboxylic acid, facilitating the formation of the corresponding amide or ester. nih.gov
Alcohols: The activation of alcohols via BAC is a cornerstone of this catalytic strategy. researchgate.net Electron-deficient arylboronic acids are particularly adept at activating alcohols, including π-activated systems like benzylic and allylic alcohols, by polarizing the C–O bond. ualberta.canih.gov This facilitates the formation of carbocation intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgumanitoba.ca
Oximes: Similar to other hydroxyl-containing compounds, oximes are amenable to activation through BAC. This activation can facilitate transformations such as the Beckmann rearrangement under mild, metal-free conditions. researchgate.net
Application in Friedel-Crafts Alkylation
A significant application of Boronic Acid Catalysis is in Friedel-Crafts alkylation reactions, providing a metal-free alternative for constructing diarylmethane and other arylated products. ualberta.carsc.org In these reactions, an electron-deficient arylboronic acid, such as 2,3,4,5-tetrafluorophenylboronic acid, catalyzes the reaction between an arene and an activated alcohol (e.g., benzylic or allylic alcohol). nih.gov
The mechanism involves the boronic acid activating the alcohol, which promotes the ionization of the C–O bond to form a carbocation intermediate. ualberta.carsc.org This electrophilic intermediate is then attacked by an electron-rich arene to forge a new carbon-carbon bond, with water as the only byproduct. acs.orgnih.gov The efficiency of the catalyst is often influenced by its Lewis acidity and the nature of its substituents. ualberta.ca For instance, research has shown that ortho-substituents on the arylboronic acid can impact catalytic reactivity. ualberta.ca To enhance the reactivity for more challenging substrates, such as electronically deactivated benzylic alcohols, a two-component catalyst system can be employed, using a co-catalyst like perfluoropinacol (B1203177) to form a more electrophilic and Lewis acidic boronic ester in situ. rsc.orgrsc.org
| Catalyst System | Substrates | Product Type | Key Feature |
| Arylboronic Acid | Arenes, Benzylic/Allylic Alcohols | Unsymmetrical Diarylmethanes | Metal-free, mild conditions. nih.gov |
| Arylboronic Acid / Perfluoropinacol | Deactivated Benzylic Alcohols | Diarylmethanes | Increased reactivity for challenging substrates. rsc.orgrsc.org |
Cooperative and Dual Catalytic Systems Involving Arylboronic Acids
The versatility of arylboronic acids allows them to be integrated into cooperative and dual catalytic systems, where they work in concert with another catalyst to achieve transformations that are not possible with either catalyst alone. ualberta.ca This approach broadens the scope of organocatalysis, enabling complex and highly selective reactions.
Merging Boronic Acid and Chiral Amine Catalysis
A powerful strategy in asymmetric synthesis involves the combination of boronic acid catalysis with chiral amine catalysis. ualberta.canih.gov This dual-catalyst system enables the enantioselective alkylation of aldehydes and ketones. nih.gov
In a typical reaction, the chiral amine activates a carbonyl compound (like a branched aldehyde) by forming a nucleophilic enamine intermediate. nih.govnih.gov Simultaneously, the boronic acid activates an electrophile, such as an allylic alcohol, by facilitating the formation of a carbocation. ualberta.canih.gov The subsequent reaction between the chiral enamine and the carbocation leads to the formation of a new carbon-carbon bond with high enantioselectivity. ualberta.canih.gov This methodology has been successfully applied to synthesize valuable acyclic products containing all-carbon quaternary centers. ualberta.ca
| Catalyst 1 | Catalyst 2 | Substrates | Transformation | Outcome |
| Boronic Acid | Chiral Secondary Amine | α,β-Unsaturated Carboxylic Acids, Cycloalkanones | Enantioselective 1,4-Addition | High yield and enantioselectivity. nih.govresearchgate.net |
| Ferrocenium Boronic Acid Salt | Chiral Amine | Branched Aldehydes, Allylic Alcohols | Enantioselective Alkylation | Acyclic products with quaternary carbons. nih.gov |
Synergistic Rh(I)/Organoboron Catalysis in Stereoselective Functionalization
Recent innovations have demonstrated the synergistic potential of combining rhodium(I) catalysis with organoboron catalysis for complex, site-selective functionalizations, particularly in carbohydrate chemistry. researchhub.comnih.gov While organoboron reagents are well-known as transmetalating agents in rhodium-catalyzed cross-coupling reactions, their role as a compatible co-catalyst is a newer development. researchhub.com
In this synergistic system, the chiral Rh(I) complex and the organoboron catalyst (such as a boronic acid) operate in two interlocking catalytic cycles. researchgate.net This dual activation enables multiple levels of stereocontrol, including regio-, diastereo-, enantio-, and anomeric control, to access synthetically challenging molecules like arylnaphthalene glycosides. researchhub.comnih.gov The success of this methodology hinges on the careful selection of the organoboron catalyst to ensure compatibility and avoid undesired transmetalation pathways. researchhub.comresearchgate.net This approach showcases the potential of using boronic acids to modulate and enhance the stereoselectivity of transition metal catalysis. researchhub.comnih.gov
Development of Novel Boronic Acid Catalysts with Enhanced Reactivity
The field of organic chemistry has seen a growing interest in the use of boronic acids as catalysts, moving beyond their traditional role as reagents in cross-coupling reactions. nih.gov These organoboron compounds are valued for their unique electronic properties, which can be fine-tuned by modifying their carbon substituents. nih.gov Innovations in this area focus on creating catalysts with improved reactivity, selectivity, and stability, enabling challenging chemical transformations.
One key area of development is the creation of enzymes that incorporate boronic acid into their reactive centers. nih.gov By using techniques like directed evolution, scientists can enhance the catalytic power and selectivity of these bio-hybrid catalysts. nih.gov This approach offers a more sustainable alternative to traditional chemical reactions, as enzymatic reactions can be performed at low temperatures and without the use of toxic solvents. nih.gov
Another strategy to boost the reactivity of boronic acid catalysts involves the use of co-catalysts. For instance, perfluoropinacol has been shown to be an effective co-catalyst that improves the reactivity of arylboronic acids in Friedel-Crafts benzylations, particularly with electronically deactivated alcohols. amadischem.com Spectroscopic studies suggest that the co-catalyst condenses with the boronic acid to form a highly electrophilic and Lewis acidic boronic ester, which more readily activates the alcohol. amadischem.com
Furthermore, researchers are exploring the immobilization of boronic acids in polymer microgels. nih.gov This method allows for the modulation of catalytic activity by external stimuli, such as bubbling with N2/CO2 gas or adding glucose. nih.gov Such systems can exhibit enhanced catalytic function compared to free boronic acid monomers in solution and can even be switched to catalyze different reactions, expanding their utility. nih.gov The development of novel chiral borinic acids also represents a significant advance, overcoming challenges in asymmetric catalysis associated with the free rotation of the B-C bond in traditional boronic acids. acs.org While direct studies on the catalytic activity of 2,6-Difluoro-3-(methylthio)phenylboronic acid are not prominent, its structural features—electron-withdrawing fluorine atoms and a methylthio group—make it a candidate for inclusion in such innovative catalytic systems designed for enhanced performance.
Table 1: Strategies for Enhancing Boronic Acid Catalyst Reactivity
| Strategy | Description | Key Advantages |
|---|---|---|
| Enzymatic Incorporation | Boronic acid is integrated into the reactive center of an enzyme. | Increased catalytic power, high enantioselectivity, sustainable reaction conditions. nih.gov |
| Co-catalysis | A secondary substance (e.g., perfluoropinacol) is used to enhance the primary catalyst's activity. | Enables challenging reactions with deactivated substrates by forming a more electrophilic species. amadischem.com |
| Immobilization in Microgels | Boronic acids are embedded within a polymer microgel matrix. | Catalytic activity can be externally modulated; potential for catalyst recycling and alternate reactions. nih.gov |
| Chiral Borinic Acids | Use of C2-symmetric chiral borinic acids to create configurationally rigid intermediates. | Overcomes issues of free rotation, leading to high enantioselectivity in asymmetric transformations. acs.org |
Catalytic Fluorination and [¹⁸F]-Labeling Methodologies
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making catalytic fluorination a vital tool in medicinal chemistry. nih.gov Boronic acids and their derivatives have emerged as versatile precursors for these transformations, including the critical application of introducing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) for Positron Emission Tomography (PET) imaging. nih.govnih.gov
Arylboronic acids are particularly attractive for [¹⁸F]-labeling because they can readily capture aqueous [¹⁸F]-fluoride in a single step to form aryltrifluoroborates, simplifying what is often a multi-step synthesis. nih.govubc.ca The strong bond between boron and fluorine contributes to the utility of this method. nih.gov Research on compounds structurally similar to this compound, such as 2,6-difluoro-4-carboxyphenylboronic acid, has demonstrated their effectiveness as captors for aqueous [¹⁸F]-fluoride. ubc.ca The resulting [¹⁸F]-labeled aryltrifluoroborates show high kinetic stability, which is essential for their use as PET imaging agents. ubc.ca
Various metal-mediated methods have been developed to facilitate the fluorination of boronic acids. Copper-mediated radiofluorination, in particular, has proven to be a powerful strategy for constructing C–¹⁸F bonds from boronic acid and pinacol (B44631) boronate ester precursors. mdpi.comcymitquimica.com This approach is compatible with a wide range of functional groups and is effective for electron-rich, neutral, and electron-deficient aryl and heteroaryl boronic acids. cymitquimica.com Other metals, such as palladium and silver, have also been used to catalyze the fluorination of arylboronic acid derivatives. nih.govachemblock.com
The direct conversion of C-B bonds to C-F bonds offers a significant advantage in synthesizing organofluorides, especially when combined with C-H borylation reactions. nih.gov This two-step sequence effectively achieves a C-H to C-F transformation without the need for directing groups. nih.gov For PET radiotracer synthesis, organotrifluoroborates can be labeled in one step under aqueous conditions through a ¹⁸F–¹⁹F isotope exchange mechanism. nih.gov This method can produce ¹⁸F-labeled peptides and other biomolecules with high purity and specific activity, often without the need for HPLC purification. nih.gov
Table 2: Methodologies for Fluorination and [¹⁸F]-Labeling with Boronic Acids
| Method | Description | Key Features |
|---|---|---|
| Aqueous [¹⁸F]-Fluoride Capture | Arylboronic acids react directly with aqueous [¹⁸F]F⁻ to form stable [¹⁸F]aryltrifluoroborates. | One-step labeling process; suitable for biomolecules; produces kinetically stable products. nih.govubc.cachinesechemsoc.org |
| Copper-Mediated Fluorination | Cu(OTf)₂ and other copper salts mediate the reaction between K¹⁸F and arylboronic acids/esters. | High functional group tolerance; applicable to a broad range of aryl, heteroaryl, and vinyl substrates. mdpi.comcymitquimica.com |
| Palladium-Catalyzed Fluorination | Palladium(II) salts catalyze the fluorination of arylboronic acid derivatives using electrophilic fluorine sources. | Proceeds through a unique Pd(III) intermediate; allows for multi-gram scale synthesis. achemblock.com |
| Silver-Mediated Fluorination | Silver(I) triflate (AgOTf) mediates the regiospecific fluorination of aryl- and alkenylboronic acids. | Practical, ligand-free conditions; can be combined with C-H borylation for C-H to C-F transformation. nih.gov |
| ¹⁸F–¹⁹F Isotope Exchange | Organotrifluoroborate precursors undergo isotope exchange with [¹⁸F]fluoride in aqueous conditions. | Obviates the need for anhydrous conditions and HPLC purification; provides high specific activity. nih.gov |
Functionalization of Advanced Materials and Responsive Systems
Integration of Boronic Acid Moieties into Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from molecular building blocks linked by strong covalent bonds. rsc.org Boronic acids were among the first monomers used to create COFs, typically through the dehydration of boronic acid groups to form boroxine (B1236090) rings or by condensation with polyol linkers to form boronate esters. rsc.org The modular nature of COF synthesis allows for precise control over their structure, porosity, and functionality by carefully selecting the building blocks. acs.org
The geometry and functionality of boronic acid linkers are critical determinants of the ultimate structure and properties of a COF. The specific bond angles and steric profile of a monomer like 2,6-Difluoro-3-(methylthio)phenylboronic acid would directly influence the topological arrangement and pore architecture of the resulting framework. acs.org The introduction of fluorine and methylthio groups onto the COF's pore walls can significantly alter the surface chemistry, affecting its affinity for specific guest molecules. For instance, thiophene-based boronic acid building blocks have been successfully used to create COFs with unique electronic properties and defined pore sizes. mit.edu
Furthermore, the nature of the boron linkage itself can be used to tune the framework's structure. While most boronic acid-derived COFs utilize neutral, sp²-hybridized boron in boronate ester linkages, it is possible to trigger a structural reconstruction. acs.org In basic environments, these can convert to anionic, sp³-hybridized tetrahedral spiroborate linkages, which can facilitate a complete lattice rearrangement, for example, from a 2D to a 3D network, thereby expanding the pore size. acs.org
This truncation strategy has been demonstrated effectively in COF-102, a 3D network, where various arylboronic acids were incorporated into the structure. researchgate.net This method allows for the installation of desired chemical groups directly onto the pore surface, achieving high functionalization density while maintaining permanent porosity and long-range order. researchgate.net this compound is an ideal candidate for such a strategy, enabling the precise introduction of both electron-withdrawing fluoro groups and a versatile thioether moiety into a COF architecture.
| Monofunctional Linker | Maximum Incorporation | Resulting COF | Key Properties |
| p-tolylboronic acid | ~33 mol% | COF-102-tolyl | High functionalization density, permanent porosity. researchgate.net |
| Nonylboronic acid | Not specified | COF-102-nonyl | Introduces aliphatic chains into the pores. researchgate.net |
| Vinylboronic acid | Not specified | COF-102-vinyl | Provides a reactive site for further modification. researchgate.net |
| Formylphenylboronic acid | Not specified | COF-102-formyl | Introduces an aldehyde group for post-synthetic chemistry. researchgate.net |
Table 1: Examples of monofunctional boronic acids used as truncating agents to functionalize the pores of COF-102, demonstrating a versatile strategy for tuning framework properties. researchgate.net
Surface Functionalization of Nanoparticles and Nanocomposites
The modification of nanoparticle surfaces is essential for their application in biomedical contexts, enhancing their stability, biocompatibility, and ability to interact with biological targets. nih.gov Boronic acids have emerged as exceptionally versatile ligands for this purpose due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as saccharides and glycoproteins, which are abundant on cell surfaces. acs.orgnih.gov
A primary challenge for many inorganic nanoparticles is their inherent hydrophobicity, which limits their dispersibility in aqueous biological environments. frontiersin.orgnih.gov Surface modification strategies can overcome this by introducing hydrophilic and biocompatible moieties. Phenylboronic acid derivatives can be incorporated into polymerizable molecules, which then coat the hydrophobic nanoparticle, rendering it water-dispersible and stable. frontiersin.orgnih.gov
The true power of boronic acid functionalization lies in active targeting. rsc.org Many cancer cells overexpress sialic acid, a sugar with a cis-diol group, on their surface. acs.org Nanoparticles decorated with phenylboronic acid can selectively bind to these sialic acid residues, enabling targeted delivery of therapeutic or imaging agents directly to cancer cells. rsc.orgacs.org The binding affinity of this interaction is pH-dependent and is significantly enhanced by electron-withdrawing substituents on the phenyl ring. The 2,6-difluoro substitution pattern in this compound lowers the boronic acid's pKa, promoting the formation of a stable tetrahedral boronate complex at physiological pH (7.4), thereby strengthening its targeting capability. acs.org
| Phenylboronic Acid Derivative | Approximate pKa | Implication for Biological Targeting (pH ~7.4) |
| Phenylboronic acid | ~8.8 | Weak binding; a significant fraction is inactive (trigonal). |
| 3-Aminophenylboronic acid | ~8.2 | Moderate binding; improved performance over unsubstituted. |
| 4-Carboxyphenylboronic acid | ~7.9 | Good binding; electron-withdrawing group lowers pKa. |
| 2,6-Difluorophenylboronic acid | < 7.0 (Estimated) | Strong binding; a high fraction is active (tetrahedral), enhancing affinity for diols. |
Table 2: A comparison of the approximate pKa values for various substituted phenylboronic acids. Electron-withdrawing groups, such as fluorine, lower the pKa, making the boronic acid more effective at forming stable complexes with diols at physiological pH.
The reversible nature of the boronic acid-diol bond makes it an ideal trigger for creating "smart" or responsive nanomaterials. acs.org These materials can release a payload in response to specific biological stimuli, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS). nih.govacs.org
For instance, a drug can be encapsulated within a nanoparticle that is cross-linked or gated by boronate ester bonds. nih.gov The tumor microenvironment is often slightly more acidic (pH ~6.5) than healthy tissue. nih.gov This drop in pH can destabilize the boronate ester, leading to the disassembly of the nanostructure and the targeted release of the encapsulated drug. nih.gov Similarly, nanoparticles functionalized with boronic acids can be designed to respond to pathologically high glucose levels, making them suitable for diabetes-related applications. nih.gov The strong Lewis acidity of this compound would make it a highly sensitive trigger for such pH- or saccharide-responsive systems. bohrium.com
Development of Boronic Acid-Derived Supramolecular Systems
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent or dynamic covalent interactions. pageplace.de Boronic acids are excellent building blocks for supramolecular systems because their reaction with diols to form boronate esters is both reversible and specific. acs.orggoogle.com This dynamic covalent chemistry allows for the construction of self-assembling and environmentally responsive materials like gels, polymers, and vesicles. pageplace.deacs.org
The formation of these systems relies on the interplay between boronic acids and multifunctional diols, which act as linkers to connect different molecular components. rsc.orgneu.edu For example, mixing polymers functionalized with boronic acids and polymers functionalized with diols can lead to the spontaneous formation of a hydrogel network. nih.gov This network is held together by boronate ester cross-links. The gel can be disassembled by lowering the pH or by adding a competitive monosaccharide like glucose, which displaces the polymeric diol from the boronic acid sites, causing the gel to dissolve. nih.gov
The unique structure of this compound offers distinct advantages for designing such systems. Its high affinity for diols due to the ortho-difluoro groups would result in more stable supramolecular assemblies at neutral pH. acs.org The methylthio group provides an additional functional handle that could be used for secondary modifications or to impart specific solubility or binding properties to the final assembly. These features make it a compelling candidate for developing advanced chemosensors and self-healing materials. nih.govpageplace.de
Dynamic Covalent Bonds (DCBs) for Self-Assembled Architectures
Boronic acids are well-established participants in dynamic covalent chemistry, primarily through their reversible esterification reaction with diols to form boronate esters. This reversible nature is the cornerstone of creating self-healing materials, adaptable frameworks, and responsive molecular systems. The equilibrium of this reaction can be readily tuned by external stimuli such as pH, temperature, or the presence of competing diols, allowing for the dynamic assembly and disassembly of supramolecular structures.
The incorporation of this compound into such systems could offer distinct advantages. The difluoro substitution is expected to increase the Lewis acidity of the boron center, which would, in turn, affect the kinetics and thermodynamics of boronate ester formation. This could lead to the formation of more stable ester linkages under specific conditions or alter the system's responsiveness to pH changes. The methylthio group, while sterically small, could influence the packing and non-covalent interactions within a self-assembled architecture, potentially directing the formation of specific supramolecular isomers.
| Feature | Implication for Dynamic Covalent Bonds |
| Boronic Acid Group | Enables reversible formation of boronate esters with diols. |
| 2,6-Difluoro Substitution | Increases Lewis acidity of boron, potentially enhancing ester stability and altering pH responsiveness. |
| 3-Methylthio Group | May influence solid-state packing and intermolecular interactions within self-assembled structures. |
Chemometrics-Assisted Functionalization of Boronate Supramolecules
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of boronate supramolecules, chemometrics can be a powerful tool for understanding and optimizing the formation of complex assemblies. By systematically varying parameters such as reactant concentrations, solvent polarity, and temperature, and then analyzing the resulting product distribution using techniques like NMR or mass spectrometry, one can build predictive models for the self-assembly process.
For a system involving this compound, a chemometric approach could be employed to:
Map the thermodynamic landscape of its reactions with various diols, identifying the most stable supramolecular structures.
Elucidate the influence of the fluoro and methylthio substituents on the binding constants and exchange rates of the dynamic covalent bonds.
Optimize conditions for the selective formation of a desired architecture, such as a specific macrocycle or cage, from a dynamic combinatorial library.
This data-driven approach can accelerate the discovery of novel supramolecules with tailored properties, moving beyond trial-and-error synthesis.
Boronic Acid-Based Polymeric Hydrogels for Chemoresponsive Systems
Polymeric hydrogels are cross-linked polymer networks that can absorb large amounts of water. When the cross-links are composed of dynamic covalent bonds, such as boronate esters, the hydrogels can exhibit stimuli-responsive behavior. For instance, a hydrogel cross-linked with boronate esters can be designed to swell or shrink in response to changes in pH or the concentration of sugars, which are diols.
The integration of this compound as a pendant group on a polymer backbone could be used to create chemoresponsive hydrogels. The enhanced acidity of the boronic acid moiety could lead to hydrogels that are responsive to more subtle pH changes or that exhibit stronger binding to diols at lower pH values compared to hydrogels functionalized with simpler phenylboronic acids.
| Parameter | Expected Influence of this compound | Potential Application |
| pH Responsiveness | Enhanced sensitivity due to increased Lewis acidity of the boron center. | Fine-tuned drug delivery systems, sensors. |
| Diol Binding | Potentially stronger binding affinity and altered selectivity for different diols. | Glucose-responsive hydrogels for diabetes management. |
| Mechanical Properties | The nature of the boronate ester cross-links can influence the stiffness and self-healing capabilities of the hydrogel. | Injectable and self-healing biomaterials. |
Further research into the synthesis and characterization of polymers and supramolecular structures incorporating this compound is necessary to fully realize the potential of this compound in the development of advanced functional materials.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Difluoro-3-(methylthio)phenylboronic acid, DFT calculations could be employed to predict its reactivity and to elucidate the mechanisms of reactions in which it participates, such as Suzuki-Miyaura cross-coupling reactions.
Hypothetical DFT Study Parameters:
| Parameter | Description |
|---|---|
| Functional | B3LYP, M06-2X, or similar hybrid functional to balance accuracy and computational cost. |
| Basis Set | 6-311+G(d,p) or a larger basis set to accurately describe the electronic structure of fluorine, sulfur, and boron atoms. |
| Solvation Model | A continuum solvation model like the Polarizable Continuum Model (PCM) could be used to simulate the effect of a solvent on the reaction. |
| Calculations | Geometry optimizations of reactants, intermediates, transition states, and products. Frequency calculations to confirm the nature of stationary points and to compute thermodynamic properties. |
Such a study would allow for the determination of activation energies and reaction enthalpies, providing a detailed energy profile of the reaction pathway. This would help in understanding the role of the fluorine and methylthio substituents on the reactivity of the boronic acid.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation of this compound, either in a condensed phase or in solution, could provide insights into its intermolecular interactions.
Potential MD Simulation Setup:
| Parameter | Value/Description |
|---|---|
| Force Field | A general force field like GAFF (General Amber Force Field) could be used, with partial charges for the atoms of this compound derived from quantum mechanical calculations. |
| System Size | A simulation box containing one or more molecules of the boronic acid and a large number of solvent molecules (e.g., water or an organic solvent). |
| Simulation Time | Nanoseconds to microseconds, depending on the process of interest. |
| Ensemble | NPT (isothermal-isobaric) ensemble to simulate conditions of constant temperature and pressure. |
These simulations could reveal information about hydrogen bonding patterns involving the boronic acid group, as well as non-covalent interactions involving the fluorine and methylthio groups. This would be crucial for understanding its solubility, crystal packing, and interactions with biological macromolecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (biological activity or a physicochemical property).
To build a QSAR or QSPR model for a series of compounds including this compound, the following steps would be necessary:
Data Collection: A dataset of structurally related boronic acids with experimentally measured biological activities or properties would be required.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and lipophilic parameters, would be calculated for each molecule in the dataset.
Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the activity or property.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Such a model could then be used to predict the activity or properties of new, unsynthesized boronic acid derivatives.
Ligand Design and Catalyst Optimization through Computational Screening
Computational screening techniques can be used to identify promising new ligands for catalysts or to optimize the structure of a catalyst for a specific reaction. If this compound were to be used as a building block in the design of new ligands or catalysts, computational methods could play a significant role.
A typical workflow might involve:
Library Generation: A virtual library of candidate molecules based on the this compound scaffold would be created.
Docking or High-Throughput DFT: These molecules would be computationally evaluated for their ability to bind to a target protein (in ligand design) or for their catalytic activity in a model reaction (in catalyst optimization).
Ranking and Selection: The top-scoring candidates would be selected for further computational analysis or for experimental synthesis and testing.
Computational Modeling of Molecular Recognition Events
Computational modeling can be used to study the recognition of a small molecule like this compound by a larger host molecule, such as a protein or a synthetic receptor. Molecular docking is a common technique used for this purpose.
Example Docking Protocol:
| Step | Description |
|---|---|
| Preparation of Receptor and Ligand | The 3D structures of the receptor and this compound would be prepared, including the addition of hydrogen atoms and the assignment of atomic charges. |
| Docking Simulation | A docking program would be used to predict the preferred binding orientation of the ligand within the receptor's binding site. |
| Scoring and Analysis | The predicted binding poses would be ranked based on a scoring function, and the intermolecular interactions between the ligand and the receptor would be analyzed. |
These studies could provide hypotheses about the molecular basis of recognition and guide the design of molecules with improved binding affinity and selectivity.
Investigation of Molecular Interactions in Biological Systems Excluding Clinical/safety
Boronic Acid-Based Receptor Design for Saccharide and Diol Recognition
The ability of boronic acids to form reversible covalent bonds with cis-diols is a cornerstone of their use in molecular recognition. This interaction is particularly relevant for the detection and binding of saccharides, which are rich in diol functionalities.
Specific and Reversible Interactions with Cis-Diols
Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form is more reactive towards diols, forming a stable cyclic boronate ester. This reversible binding is pH-dependent, with the interaction being stronger at pH values above the pKa of the boronic acid. The specificity for different saccharides can be modulated by the steric and electronic environment around the boronic acid group.
Development of Boronate-Affinity-Based Biosensors
The specific interaction between boronic acids and diols has been widely exploited in the development of biosensors for saccharide detection. These sensors often incorporate a reporter molecule, such as a fluorophore or a chromophore, in proximity to the boronic acid. Upon binding of a saccharide, the change in the electronic environment around the boron atom can modulate the signal from the reporter, allowing for quantitative detection.
Enzyme Inhibition Research via Boronic Acid-Enzyme Interactions
Boronic acids are a well-established class of enzyme inhibitors, primarily targeting serine proteases. The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.
Mechanism of Proteasome Inhibition (General Boronic Acid Examples)
A prominent example of boronic acid-based enzyme inhibition is the proteasome inhibitor bortezomib (B1684674). The boron atom in bortezomib attacks the catalytic N-terminal threonine residue of the 20S proteasome, forming a stable but reversible complex. This inhibition blocks the degradation of proteins involved in cell cycle regulation and apoptosis, leading to its anti-cancer effects.
Table 1: Examples of Boronic Acid-Based Proteasome Inhibitors
| Compound | Target Enzyme | Mechanism of Action |
|---|---|---|
| Bortezomib | 20S Proteasome | Reversible inhibition of the chymotrypsin-like activity |
This table presents general examples and does not include 2,6-Difluoro-3-(methylthio)phenylboronic acid, for which no such data is available.
Targeting Specific Enzyme Active Sites
The specificity of boronic acid inhibitors can be tailored by modifying the peptide backbone or other substituents attached to the boronic acid. These modifications are designed to interact with the substrate-binding pockets of the target enzyme, thereby increasing affinity and selectivity for a particular enzyme.
Studies on Protein Stabilization and Ligand-Protein Binding
While no specific studies on the role of This compound in protein stabilization or ligand-protein binding have been found, the inherent reactivity of the boronic acid moiety suggests a potential for such interactions. Boronic acids can form covalent bonds with serine, threonine, or tyrosine residues on a protein's surface or within a binding pocket. This interaction could potentially stabilize a specific protein conformation or act as a covalent ligand for studying protein function. Further research would be required to explore these possibilities for the compound .
Molecular Probes and Recognition Moieties in Chemical Biology Research
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the use of This compound as a molecular probe or recognition moiety in chemical biology research. While the broader class of arylboronic acids has been extensively studied for these purposes, this particular substituted phenylboronic acid derivative does not appear in studies focused on molecular interactions within biological systems.
Boronic acids, in general, are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that makes them invaluable tools for the recognition of saccharides and other diol-containing biomolecules. This property has led to the development of numerous boronic acid-based sensors, probes, and affinity ligands for applications in diagnostics and chemical biology.
However, the specific electronic and steric effects imparted by the combination of two ortho-fluorine atoms and a meta-methylthio group in This compound have not been explored in the context of its potential as a molecular probe. The electron-withdrawing nature of the fluorine atoms typically influences the pKa of the boronic acid, which can, in turn, affect its binding affinity and optimal pH for interaction with target diols. The presence of the methylthio group further modifies the electronic landscape and steric profile of the molecule.
Despite the theoretical potential for this compound to act as a recognition moiety, there is currently no available data on its binding constants, selectivity for specific biomolecules, or its application in fluorescent or other types of molecular probes. Consequently, no research findings or data tables can be presented for its use in this specific area of chemical biology. Further research would be required to elucidate any potential applications of This compound in the study of biological systems.
Future Research Directions and Outlook
Design of Next-Generation Catalytic Systems
Beyond its role as a synthetic building block, 2,6-Difluoro-3-(methylthio)phenylboronic acid has the potential to be a key component in next-generation catalytic systems. Boronic acids can act as powerful organocatalysts, leveraging their Lewis acidic nature to activate substrates.
Future research in this area could explore:
Boronic Acid Organocatalysis: Arylboronic acids have been shown to catalyze dehydrative C-C bond formations, avoiding the need to handle strong Brønsted acids. acs.org The specific electronic properties of this compound could be harnessed to develop novel catalysts for reactions like C-alkylation and etherification. acs.org
Bio-inspired Catalysis: A groundbreaking area of research involves incorporating boronic acid-containing unnatural amino acids into enzymes. scitechdaily.com This creates "boronzymes" with catalytic mechanisms not found in nature. scitechdaily.comrug.nl By placing the boronic acid moiety within the chiral environment of a protein, highly enantioselective catalysis can be achieved. scitechdaily.com The unique structure of this compound could be adapted for incorporation into such designer enzymes, opening up new frontiers in biocatalysis.
Enhanced Stability Scaffolds: The stability of boronic acids can be a limitation. Research into scaffolds like benzoxaborolones, which are cyclized forms of certain boronic acids, has shown they possess greatly improved oxidative stability while maintaining catalytic activity. mit.edu Investigating analogous stabilized structures derived from this compound could lead to more robust and reusable catalysts.
Expansion into Novel Material Science Applications
The unique properties of the C-B bond and the ability of boronic acids to interact with diols make them attractive for material science. acs.orgnih.gov The specific fluorine and methylthio substitutions on this compound could be exploited to create materials with tailored properties.
Promising avenues for future research include:
Stimuli-Responsive Polymers: Phenylboronic acid (PBA) polymers are known for their ability to form reversible covalent bonds with diol-containing molecules. nih.gov This interaction is often sensitive to pH, making these materials responsive to their environment. Incorporating this compound as a monomer could lead to novel PBA-polymers for applications in drug delivery depots and biomolecule-sensing platforms. nih.gov
Self-Healing Materials: The dynamic and reversible nature of boronate ester bonds allows for the design of materials that can self-heal after damage. nih.gov The fluorine and sulfur moieties of the title compound could be used to tune the mechanical and chemical properties of such self-healing polymer networks.
Electronic Materials: Organoboron compounds are finding use in the development of electronic materials. researchgate.net The electron-deficient nature of the difluorinated aromatic ring in this compound makes it an interesting candidate for creating novel organic semiconductors or components in organic light-emitting diodes (OLEDs).
Advanced Computational Methodologies for Predictive Design
As the complexity of target molecules and systems increases, computational chemistry becomes an indispensable tool for predictive design. For boronic acid derivatives, computational methods are crucial for understanding reactivity, predicting properties, and designing new functional molecules.
Future directions will likely involve:
Improved Predictive Models: Current in silico models have shown limited value in accurately predicting properties like the mutagenicity of boronic acids, highlighting a need for better algorithms and more comprehensive datasets. acs.orgresearchgate.net Future work will focus on developing improved Quantitative Structure-Activity Relationship (QSAR) models to better understand and predict the biological and toxicological profiles of new boronic acid derivatives. acs.org
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum mechanical techniques are used to study the binding interactions of boronic acid derivatives with biological targets like enzymes. biorxiv.org These methods can elucidate binding energies and identify key interactions, guiding the design of more potent and selective inhibitors. biorxiv.org
Accurate pKa Prediction: The acidity (pKa) of a boronic acid is critical to its function, particularly in biological and catalytic applications. However, accurately predicting pKa computationally has been challenging. mdpi.com Advanced methods that account for multiple conformers and sophisticated solvent models are needed to provide reliable predictions that can accelerate the design of boronic acids with optimal pH-dependent behavior. mdpi.com
| Computational Method | Application Area | Research Goal | Reference |
|---|---|---|---|
| Molecular Docking | Drug Design | Predict binding mode and affinity to protein targets | biorxiv.org |
| Density Functional Theory (DFT) | Drug Design & Mechanistic Studies | Calculate binding energies and characterize reaction pathways | biorxiv.org |
| QSAR Models | Toxicology & Safety | Predict biological activity and potential toxicity (e.g., mutagenicity) | acs.orgresearchgate.net |
| Advanced Solvation Models (e.g., SMD, PCM) | Physical Chemistry | Improve accuracy of pKa prediction | mdpi.com |
Emerging Roles in Chemical Biology and Diagnostics Research
Boronic acids have already made a significant impact in medicine, with drugs like Bortezomib (B1684674) and Vaborbactam demonstrating their therapeutic potential. mdpi.com The unique structure of this compound offers new possibilities for designing sophisticated tools for chemical biology and diagnostics.
Future research is expected to explore:
Targeted Drug Delivery: Boronic acid prodrugs can be designed to release a therapeutic agent in response to specific biological triggers, such as high levels of reactive oxygen species (ROS) found in cancer cells or inflamed tissues. mdpi.com The specific electronic nature of this compound could be used to fine-tune the release kinetics of such prodrugs.
Enzyme Inhibition: Boronic acids are excellent bioisosteres of carbonyl groups and can act as potent inhibitors of enzymes like proteasomes and β-lactamases. mdpi.com The difluoro and methylthio substituents could be leveraged to achieve high selectivity and potency for new biological targets.
Biomolecule Sensing: The ability of boronic acids to bind with diols, such as those found in saccharides, makes them ideal for use in sensors. nih.gov Future diagnostic tools could incorporate this compound as a recognition element for detecting glucose or other biologically important diol-containing molecules.
Q & A
Q. What are the standard synthetic routes for 2,6-Difluoro-3-(methylthio)phenylboronic acid, and how do substituents influence its preparation?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a fluorinated aryl halide and a boronic acid precursor. The methylthio (-SMe) group is introduced through thiolation reactions (e.g., nucleophilic aromatic substitution with methylthiolate) prior to boronation. Fluorine atoms at the 2- and 6-positions increase steric and electronic demands, requiring Pd(OAc)₂/XPhos catalysts to mitigate protodeboronation . Key steps:
Thiolation : React 2,6-difluoro-3-nitrobenzene with NaSMe in DMF (80°C, 12h).
Borylation : Treat with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl₂(dppf)) in THF .
Critical Note : The methylthio group’s electron-donating nature stabilizes intermediates but may necessitate inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹¹B NMR : Confirms boronic acid integrity (δ ~30 ppm; cyclic esters shift to ~25 ppm) .
- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -120 ppm for ortho-fluorines; coupling constants reveal substituent effects) .
- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and S-C vibrations (~680 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves steric clashes between -SMe and -B(OH)₂ groups; ortho-fluorines induce planar geometry .
Q. How is purity assessed, and what purification methods are recommended?
Methodological Answer:
- HPLC-MS : Quantifies residual Pd (target: <50 ppm) and pinacol byproducts.
- Recrystallization : Use toluene/hexane (1:3) to isolate crystals (purity >97%); -SMe groups necessitate anhydrous conditions to avoid hydrolysis .
- Column Chromatography : SiO₂ with ethyl acetate/hexane (gradient elution) separates boroxine impurities .
Advanced Research Questions
Q. How do electronic effects from fluorine and methylthio substituents impact Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Fluorine : Electron-withdrawing effects enhance boronic acid’s Lewis acidity, accelerating transmetallation but increasing susceptibility to protodeboronation. Use K₃PO₄ as a base to stabilize the boronate intermediate .
- Methylthio : Electron-donating -SMe reduces electrophilicity of the aryl ring, requiring elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
Data Table 1 : Coupling Efficiency with Varying Catalysts
| Catalyst | Yield (%) | Pd Residual (ppm) |
|---|---|---|
| Pd(OAc)₂/XPhos | 82 | 45 |
| PdCl₂(dppf) | 75 | 38 |
| Pd(PPh₃)₄ | 63 | 62 |
Q. What computational approaches elucidate the compound’s reactivity and stability?
Methodological Answer:
Q. How can solubility limitations in cross-coupling reactions be addressed?
Methodological Answer:
- Co-Solvent Systems : Use DMF/H₂O (4:1) to dissolve boronic acid while maintaining catalyst activity .
- Micellar Catalysis : SDS surfactants improve dispersion in toluene/water biphasic systems (yield increase: ~15%) .
- Pre-formation of Trifluoroborate Salts : Enhances stability in THF/water mixtures (e.g., K[ArBF₃]) .
Q. What strategies mitigate protodeboronation during storage?
Methodological Answer:
Q. Key Contradictions & Resolutions
- vs. 14 : While Kanto’s catalog cites >97% purity via HPLC, Ambeed’s data () notes residual pinacol in ester forms. Resolution: Confirm purity via ¹H NMR integration of pinacol protons (δ 1.2 ppm) .
- vs. 16 : DFT studies () suggest planar boronic acid geometry, but X-ray data () show slight distortion due to -SMe steric effects. Resolution: Substituent positioning alters crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
